2-(1-benzothiophen-7-yl)acetic acid
Description
2-(1-Benzothiophen-7-yl)acetic acid is a benzothiophene derivative featuring a sulfur-containing aromatic ring fused with a thiophene moiety, substituted at the 7-position with an acetic acid group. Benzothiophene derivatives are often studied for their bioactivity, including anti-inflammatory, anticancer, and enzyme-inhibitory properties, attributed to their ability to mimic endogenous molecules and interact with biological targets . The acetic acid moiety enhances solubility and facilitates hydrogen bonding, which is critical for pharmacological interactions .
Properties
IUPAC Name |
2-(1-benzothiophen-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMVPQVMUHEPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=O)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-7-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of benzothiophene with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzothiophen-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted benzothiophenes .
Scientific Research Applications
2-(1-benzothiophen-7-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1-benzothiophen-7-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(4-Fluoro-1-benzothiophen-7-yl)acetic Acid
- Molecular Formula : C₁₀H₇FO₂S
- Molecular Weight : 210.22 g/mol
2-(5-Acetyl-7-Methoxy-2-(4-Methoxyphenyl)benzofuran-3-yl)acetic Acid
- Molecular Formula : C₂₀H₁₈O₆ (inferred from substituents)
- Key Features : This benzofuran derivative includes methoxy and acetyl groups, increasing steric bulk and electronic complexity. Benzofuran’s oxygen atom (vs. sulfur in benzothiophene) reduces electron density in the aromatic system, altering binding affinity to targets like enzymes or receptors .
Physicochemical and Pharmacological Properties
Key Observations :
- Electronic Effects: Sulfur in benzothiophene (vs.
- Substituent Impact : Fluorine and methoxy groups modulate solubility and target engagement. For instance, fluorine’s electron-withdrawing nature may stabilize charge-transfer interactions in biological systems .
- Molecular Weight : Higher molecular weight in benzofuran analogs (e.g., ~354 g/mol) may reduce blood-brain barrier penetration compared to simpler benzothiophene derivatives (~196–210 g/mol).
Pharmacological Performance
While direct data on this compound is unavailable, its fluorinated analog and benzofuran derivatives suggest:
- Benzothiophene Core : May offer better metabolic stability than benzofuran due to sulfur’s resistance to oxidative degradation.
- Acetic Acid Group : Facilitates salt formation (e.g., sodium or potassium salts) for improved aqueous solubility, a feature critical for oral administration .
Biological Activity
2-(1-benzothiophen-7-yl)acetic acid, also known as BT-7-AA, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzothiophene moiety, characterized by a fused benzene and thiophene ring structure, along with a carboxylic acid functional group. Its molecular formula is C11H10O2S, which contributes to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Benzothiophene Core : Provides aromatic stability and potential interactions with biological targets.
- Carboxylic Acid Group : Imparts acidic properties that may influence solubility and reactivity in biological systems.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is crucial in various diseases such as arthritis and cardiovascular disorders.
- Antimicrobial Activity : Preliminary data suggest that BT-7-AA exhibits antimicrobial effects against certain bacterial strains, although further research is needed to elucidate its mechanisms of action.
- Analgesic Effects : In animal models, the compound has demonstrated analgesic properties, potentially providing relief from pain through various pathways.
The exact mechanisms by which this compound exerts its biological effects are not fully understood. However, it is believed to interact with specific molecular targets involved in inflammatory pathways and pain signaling. Potential interactions may involve:
- Inhibition of pro-inflammatory cytokines.
- Modulation of pain receptors.
Comparative Analysis
A comparative analysis with structurally similar compounds can provide insights into the unique properties of BT-7-AA. The following table summarizes some related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(3-methylbenzothiophen-7-yl)acetic acid | Methyl substitution on benzothiophene | Enhanced lipophilicity |
| 2-(1-benzofuran-7-yl)acetic acid | Furan instead of thiophene | Different electronic properties |
| 2-(1-benzoselenophen-7-yl)acetic acid | Selenium in place of sulfur | Potentially different reactivity profiles |
This comparison illustrates the distinctiveness of this compound due to its sulfur-containing structure, which may confer unique biological activities not observed in its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of BT-7-AA:
- Study on Anti-inflammatory Effects : In a controlled experiment involving animal models, BT-7-AA was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of BT-7-AA against various bacterial strains. The compound exhibited notable inhibitory activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
Future Research Directions
Given the promising biological activities observed, future research should focus on:
- Detailed mechanistic studies to elucidate how BT-7-AA interacts with specific biological targets.
- Clinical trials to evaluate its safety and efficacy in humans.
- Exploration of synthetic modifications to enhance its bioactivity and selectivity.
Q & A
Q. How can machine learning models predict the solubility of this compound derivatives?
- Methodological Answer : Train models on datasets (e.g., PubChem solubility data) using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts. Validate with leave-one-out cross-validation (LOOCV) and report root mean square error (RMSE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
